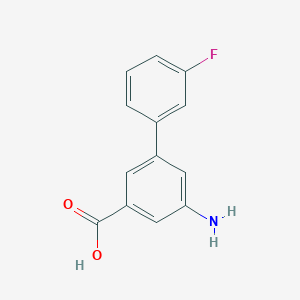

3-Amino-5-(3-fluorophenyl)benzoic acid

Description

Properties

IUPAC Name |

3-amino-5-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPINMYVZBWWVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688741 | |

| Record name | 5-Amino-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261927-95-0 | |

| Record name | 5-Amino-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino 5 3 Fluorophenyl Benzoic Acid

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 3-Amino-5-(3-fluorophenyl)benzoic acid identifies two primary disconnection points for strategic bond formation: the C-C bond of the biaryl system and the C-N bond of the amino group.

Disconnection of the Biaryl C-C Bond: This is the most common and logical approach. It simplifies the molecule into two key precursors: a substituted aminobenzoic acid and a fluorophenyl component. This pathway directly leads to the use of powerful cross-coupling reactions like the Suzuki-Miyaura coupling. The synthons for this disconnection are an electrophilic 3-amino-5-halobenzoic acid (where the halogen is typically bromine or iodine) and a nucleophilic 3-fluorophenyl organometallic reagent (such as a boronic acid).

Disconnection of the C-N Bond: An alternative disconnection involves the formation of the carbon-nitrogen bond as a final step. This would require a precursor such as 3-bromo-5-(3-fluorophenyl)benzoic acid, which would then undergo amination. This route, often achievable via a Buchwald-Hartwig amination, is generally considered less direct for this specific target molecule compared to the C-C bond formation strategy.

Based on precursor availability and reaction efficiency, the disconnection of the biaryl C-C bond is the preferred strategy for synthesizing this compound.

Precursor Synthesis and Functional Group Transformations

The primary fluorophenyl precursor for the Suzuki-Miyaura coupling is 3-fluorophenylboronic acid. This compound is commercially available but can also be synthesized in the laboratory. A standard method involves the formation of a Grignard reagent from 1-bromo-3-fluorobenzene, followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis.

Table 1: Synthesis of 3-Fluorophenylboronic Acid

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 1-Bromo-3-fluorobenzene | Magnesium (Mg), Anhydrous Ether | 3-Fluorophenylmagnesium bromide |

| 2 | 3-Fluorophenylmagnesium bromide | Trimethyl borate (B(OMe)₃) | Borate ester intermediate |

This sequence provides a reliable route to the necessary fluorophenyl substructure required for the subsequent cross-coupling step. orgsyn.orggoogle.com

The complementary precursor is an aminobenzoic acid derivative, typically 3-amino-5-bromobenzoic acid. chemimpex.com The synthesis of this intermediate can be achieved through several routes. One common method involves the bromination of a suitable benzoic acid derivative followed by manipulation of the functional groups. For instance, starting from 3-nitrobenzoic acid, bromination can be directed to the 5-position, followed by reduction of the nitro group to an amine. An alternative synthesis starts from 3-bromotoluene, which is oxidized to 3-bromobenzoic acid, followed by nitration and reduction. chemicalbook.com

Table 2: Example Synthesis of 3-Amino-5-bromobenzoic acid

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Nitrobenzoic acid | Br₂, FeBr₃ | 3-Bromo-5-nitrobenzoic acid |

The availability of these precursors is crucial for the direct synthesis pathways discussed below. chemicalbook.com

Direct Synthesis Pathways for this compound

With the key precursors in hand, direct C-C bond-forming reactions can be employed to construct the final molecule.

The Suzuki-Miyaura reaction is a highly effective method for forming the biaryl C-C bond in this compound. mdpi.comtcichemicals.com This palladium-catalyzed cross-coupling reaction joins the 3-fluorophenylboronic acid with 3-amino-5-bromobenzoic acid. researchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly influence the reaction's yield and efficiency.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | 3-Amino-5-bromobenzoic acid | Electrophilic partner |

| Boronic Acid | 3-Fluorophenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes acid formed |

| Solvent | Toluene/Water, Dioxane, DMF | Solubilizes reactants and reagents |

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

While the Suzuki-Miyaura coupling is the most direct route, the Buchwald-Hartwig amination represents an alternative strategy based on forming the C-N bond. wikipedia.orgacsgcipr.org This approach is generally less favored for this specific target due to the need to first synthesize the biaryl precursor, 3-bromo-5-(3-fluorophenyl)benzoic acid.

However, the Buchwald-Hartwig amination is a powerful tool for creating C-N bonds and could be employed if the appropriate biaryl halide precursor were readily available. libretexts.org The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base. organic-chemistry.orgresearchgate.net For the synthesis of a primary amine like the one in the target molecule, an ammonia (B1221849) equivalent such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) is often used, followed by hydrolysis.

Table 4: General Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | 3-Bromo-5-(3-fluorophenyl)benzoic acid | Electrophilic partner |

| Amine Source | Ammonia, LiN(SiMe₃)₂, Benzophenone imine | Nucleophilic partner |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-N bond formation |

| Ligand | BINAP, Xantphos, Buchwald's biaryl phosphine ligands | Essential for catalyst activity and stability |

| Base | NaOt-Bu, K₃PO₄, LiHMDS | Deprotonates the amine/ammonia equivalent |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typical |

This methodology underscores the versatility of palladium catalysis in modern organic synthesis, providing an alternative, albeit more circuitous, route to the target compound.

Electrophilic/Nucleophilic Aromatic Substitution Routes

While direct electrophilic or nucleophilic aromatic substitution reactions to form the central biaryl bond of this compound are not the most common primary strategies, these reaction types are crucial for introducing the requisite amino and fluoro functionalities onto the precursor aromatic rings.

Electrophilic Aromatic Substitution is fundamental in preparing the starting materials. For instance, the nitration of a benzoic acid derivative is a classic example of introducing a nitrogen-containing functional group that can later be reduced to the target amine. The carboxyl group is a meta-directing group, which would guide the incoming nitro group to the desired position. However, direct electrophilic amination of an existing 5-arylbenzoic acid is challenging and often not regioselective.

Nucleophilic Aromatic Substitution (SNAr) offers a viable pathway, particularly for the introduction of the amino group. This reaction is most effective when the aromatic ring is activated by electron-withdrawing groups. For example, a precursor such as 3-fluoro-5-(3-fluorophenyl)nitrobenzene could potentially undergo nucleophilic aromatic substitution with an appropriate nitrogen nucleophile, followed by reduction of the nitro group. The rate and success of SNAr reactions are highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the aromatic ring.

Other Coupling Reactions for Aryl-Aryl Bond Formation

The most prevalent and efficient methods for constructing the central aryl-aryl bond in molecules like this compound are transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organohalide is one of the most powerful and versatile tools for biaryl synthesis. A plausible route to this compound via Suzuki coupling would involve the reaction of 3-amino-5-bromobenzoic acid with 3-fluorophenylboronic acid. The reaction is known for its high tolerance of various functional groups, making it suitable for complex molecules.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, also catalyzed by palladium. While effective, the toxicity of organotin reagents has led to a preference for other methods like Suzuki coupling in many applications.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. While not a direct route to a biaryl structure in a single step, it can be a key transformation in a multi-step synthesis of precursors.

A common strategy involves performing the cross-coupling reaction on a precursor with a nitro group, which is a robust functional group that can withstand many reaction conditions. The nitro group can then be readily reduced to the desired amino group in a subsequent step. For example, 5-bromo-3-nitrobenzoic acid can be coupled with 3-fluorophenylboronic acid, followed by the reduction of the nitro group to yield the final product.

| Coupling Reaction | Aryl Halide Precursor | Organometallic Precursor | Typical Catalyst |

| Suzuki-Miyaura | 3-Amino-5-bromobenzoic acid or 5-Bromo-3-nitrobenzoic acid | 3-Fluorophenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes |

| Stille | 3-Amino-5-bromobenzoic acid or 5-Bromo-3-nitrobenzoic acid | (3-Fluorophenyl)tributylstannane | Pd(PPh₃)₄ |

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Catalytic Systems and Ligand Effects

For palladium-catalyzed cross-coupling reactions, the choice of the catalytic system is paramount. The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand play a synergistic role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the coupling of challenging substrates, including those with amino groups that can potentially coordinate to the metal center and inhibit catalysis. The choice of ligand can significantly impact the reaction's efficiency and the required catalyst loading.

| Catalyst/Ligand Combination | Substrate Type | Advantage |

| Pd(PPh₃)₄ | General purpose | Commercially available, well-established |

| Pd(OAc)₂ / SPhos | Electron-rich or sterically hindered aryl halides | High turnover numbers, mild reaction conditions |

| Pd₂(dba)₃ / XPhos | Challenging couplings, including heteroaryl substrates | Broad substrate scope, high yields |

Solvent Selection and Temperature Regimes

The selection of the solvent system is critical for both solubility of the reactants and the progress of the reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base is commonly employed. Solvents like dioxane, toluene, and dimethylformamide (DMF) are frequently used. The choice of solvent can influence the reaction rate and selectivity.

Temperature is another crucial parameter. While some modern catalytic systems allow for reactions to proceed at room temperature, many cross-coupling reactions require heating to achieve reasonable reaction times and yields. The optimal temperature will depend on the specific substrates, catalyst, and solvent used.

| Solvent System | Typical Temperature Range | Notes |

| Toluene / H₂O | 80-110 °C | Good for a wide range of substrates. |

| Dioxane / H₂O | 80-100 °C | Often used for its good solvating properties. |

| DMF / H₂O | Room Temperature - 100 °C | Can facilitate reactions at lower temperatures. |

High-Throughput Synthesis and Parallel Approaches

The principles of high-throughput synthesis and parallel chemistry are increasingly applied to the rapid generation of libraries of compounds for drug discovery and materials science. For the synthesis of analogues of this compound, automated and semi-automated solution-phase synthesis platforms can be employed. nih.govacs.org These approaches often utilize solid-supported reagents and scavengers to simplify the purification process, allowing for the rapid synthesis of a matrix of compounds by varying the coupling partners.

Purification and Isolation Techniques in Chemical Synthesis

The final stage of any chemical synthesis is the purification and isolation of the target compound in high purity. For this compound, a combination of techniques is typically employed.

Extraction: After the reaction is complete, an initial workup involving liquid-liquid extraction is used to separate the product from the reaction mixture. The pH of the aqueous phase is often adjusted to ensure the carboxylic acid is in its desired protonation state for efficient extraction.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds. The choice of solvent is critical and is often determined empirically.

Chromatography: Column chromatography using silica (B1680970) gel is a common method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent (solvent system) is optimized to achieve good separation.

Ion-Exchange Chromatography: Given the presence of both an acidic (carboxylic acid) and a basic (amino) group, ion-exchange chromatography can be a highly effective purification method. google.com By using a suitable ion-exchange resin, the amphoteric nature of the molecule can be exploited to achieve high levels of purity.

The final purity of the compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization of 3 Amino 5 3 Fluorophenyl Benzoic Acid

Reactions Involving the Aromatic Amino Group

The aromatic amino group in 3-amino-5-(3-fluorophenyl)benzoic acid is a versatile functional handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, arylation, diazotization, and the formation of imines.

The nucleophilic amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, the reaction of an aminobenzoic acid with acetic anhydride (B1165640) typically proceeds under gentle heating to yield the N-acetyl derivative. This reaction is often used as a protective strategy for the amino group to prevent its oxidation or other undesired reactions during subsequent transformations of the molecule.

Table 1: Examples of Acylation Reactions of Aminobenzoic Acids

| Amine Reactant | Acylating Agent | Product | Reference |

|---|---|---|---|

| 2-Aminobenzoic acid | Acetic anhydride | 2-(N-acetylamino)benzoic acid |

Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of stable sulfonamides. A general method for the synthesis of sulfonamide carboxylic acid derivatives involves the reaction of an amino acid with a sulfonyl chloride in an aqueous solution of sodium carbonate. These sulfonamide derivatives are of interest in medicinal chemistry.

Table 2: Synthesis of Sulfonamide Derivatives

| Amine Reactant | Sulfonylating Agent | Base | Product | Reference |

|---|

N-alkylation of the amino group in aminobenzoic acid derivatives can be challenging due to the potential for overalkylation, leading to mixtures of primary, secondary, and tertiary amines. However, methods for the selective N-alkylation of amino acid esters using alcohols as alkylating agents in the presence of a ruthenium catalyst have been developed. The direct alkylation with alkyl halides can also be performed, often requiring a base to neutralize the hydrogen halide formed.

N-arylation of the amino group is a powerful tool for the synthesis of diarylamines and is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide or triflate, a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base. The reaction conditions can be tuned to achieve high yields and selectivity for the desired N-arylated product.

Table 3: Buchwald-Hartwig Amination of Amines

| Amine | Aryl Halide/Triflate | Catalyst System (Pd catalyst/Ligand) | Base | Product | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amines | Aryl halides/triflates | Pd(0) or Pd(II)/Phosphine ligand | NaOt-Bu, Cs2CO3, K3PO4 | N-Aryl amine |

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl, Br) or cyanide (CN), using a copper(I) salt as a catalyst. This provides a valuable method for introducing a range of functional groups onto the aromatic ring that are not easily introduced by other means. For example, diazotization of 4-aminobenzoic acid followed by a Sandmeyer reaction with CuCN would yield 4-cyanobenzoic acid, which can then be hydrolyzed to terephthalic acid.

Table 4: Examples of Sandmeyer Reactions on Aminobenzoic Acids

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid | 1. NaNO2, H2SO4, 0°C; 2. CuCN | 4-Cyanobenzoic acid |

The amino group of this compound can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture. The reaction of various aminobenzoic acids with different benzaldehyde (B42025) derivatives has been reported to yield a wide range of Schiff bases with potential biological activities.

Reactions Involving the Benzoic Acid Carboxyl Group

The carboxyl group of this compound is susceptible to reactions typical of carboxylic acids, primarily involving nucleophilic acyl substitution.

Esterification of the carboxylic acid group can be readily achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to obtain high yields of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.

Table 5: Fischer Esterification of Aminobenzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Acid Catalyst | Product | Reference |

|---|---|---|---|---|

| p-Aminobenzoic acid | Ethanol | H2SO4 | Benzocaine (Ethyl p-aminobenzoate) | |

| 4-Amino-3-nitrobenzoic acid | Methanol | H2SO4 | 4-Amino-3-nitrobenzoic acid methyl ester |

Amidation of the carboxyl group to form amides requires the activation of the carboxylic acid or the use of coupling agents. Direct reaction with an amine is generally not feasible under mild conditions. Common methods for amide bond formation include the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). These coupling agents activate the carboxylic acid in situ, allowing for its reaction with an amine to form the amide bond under mild conditions.

Table 6: Amidation of Carboxylic Acids using Coupling Agents

| Carboxylic Acid | Amine | Coupling Agent | Product | Reference |

|---|---|---|---|---|

| Various carboxylic acids | Various amines | DCC | Amides |

Reduction to Alcohols and Oxidation to Other Carboxylic Acid Forms

The functional groups of this compound are susceptible to both reduction and oxidation under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (3-amino-5-(3-fluorophenyl)phenyl)methanol. This transformation typically requires strong reducing agents. A common method for the reduction of N-protected amino acids involves the formation of a reactive mixed-anhydride with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) (NaBH₄) in water. core.ac.uk Other powerful reagents like lithium aluminum hydride (LiAlH₄) are also effective for the direct reduction of carboxylic acids to alcohols. stackexchange.com However, care must be taken as the amino group may require protection to prevent side reactions. The use of NaBH₄ in combination with iodine (I₂) in an anhydrous solvent like THF has also been shown to be an effective system for reducing both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com

Oxidation: The primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various oxidation states, such as nitroso or nitro groups. For instance, the N-oxidation of p-aminobenzoic acid to p-nitrobenzoic acid has been achieved using biocatalysis with whole cells of Streptomyces griseus. researchgate.net Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also commonly used for the oxidation of anilines to nitro compounds. Conversely, the aromatic rings are generally stable to oxidation except under harsh conditions that would likely degrade the entire molecule. Enzymatic oxidation of aminobenzoic acids, leading to the complete degradation to carbon dioxide, water, and ammonia (B1221849), has also been reported using enzymes from soil bacteria. nih.gov

Table 1: Summary of Potential Reduction and Oxidation Reactions

| Transformation | Reagent/Method | Product |

|---|---|---|

| Reduction |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, from aminobenzoic acids can be achieved under various conditions. The stability of benzoic acid itself is high, but the presence of the amino group can facilitate this reaction. researchgate.net

Acid-catalyzed decarboxylation is a known pathway for aminobenzoic acids like anthranilic acid (2-aminobenzoic acid). researchgate.netcdnsciencepub.com The mechanism is thought to involve a bimolecular electrophilic substitution, where a proton attack is the rate-determining step. researchgate.net Heating the compound in an acidic aqueous solution can promote the loss of carbon dioxide. google.com For substituted 4-aminobenzoic acids, the rate of decarboxylation in acidic solutions is influenced by the nature and position of other substituents on the ring. researchgate.net Thermal decarboxylation, either by heating the compound above its melting point or in a high-boiling solvent, is another potential route, though it may require high temperatures. cdnsciencepub.comgoogle.com Enzymatic decarboxylation of aminobenzoates has also been documented, offering a milder, biological alternative. acs.org

Formation of Acid Halides and Anhydrides

The carboxylic acid functionality of this compound can be readily converted into more reactive derivatives such as acid halides and anhydrides. These derivatives are valuable intermediates for acylation reactions.

Acid Halides: The most common method for preparing acid chlorides from carboxylic acids is by reaction with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchadsprep.com This reaction proceeds via a nucleophilic acyl substitution mechanism. Similarly, acid bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). libretexts.org Given the presence of the amino group, it may need to be protected (e.g., as an amide or carbamate) prior to treatment with these halogenating agents to prevent unwanted side reactions.

Anhydrides: Acid anhydrides can be formed through the reaction of an acid chloride with a carboxylate salt. This allows for the synthesis of both symmetrical and unsymmetrical anhydrides. libretexts.org Alternatively, direct dehydration of the carboxylic acid, for example by heating with a dehydrating agent like acetic anhydride, can produce the corresponding anhydride, though this is more typically used for forming cyclic anhydrides from dicarboxylic acids.

Table 2: Reagents for Acid Derivative Formation

| Derivative | Reagent(s) |

|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) |

| Acid Bromide | Phosphorus tribromide (PBr₃) |

| Acid Anhydride | Acid chloride + Carboxylate salt |

Reactivity of the Fluorophenyl Moiety

The 3-fluorophenyl group introduces specific reactivity patterns due to the electronic properties of the fluorine atom.

Aromatic Substitution Reactions on the Fluorophenyl Ring

The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq This is due to the opposing inductive and resonance effects of the halogen. Fluorine is highly electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack. However, it can donate electron density through its lone pairs via resonance, directing incoming electrophiles to the positions ortho and para to itself. In the 3-fluorophenyl ring of the target molecule, the positions ortho (C2', C4') and para (C6') to the fluorine are activated by resonance. The existing substituent at the C1' position will also influence the regioselectivity of further substitution.

Conversely, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions, particularly if the ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions. uomustansiriyah.edu.iqlibretexts.org For a nucleophile to replace the fluorine, the ring must be sufficiently electron-deficient to stabilize the intermediate negative charge (a Meisenheimer complex). libretexts.org In this compound, the fluorophenyl ring lacks strong activating groups for SNA_r, making this type of reaction challenging without further modification. nih.gov

Palladium-Catalyzed Cross-Coupling at the Fluorine Position

The activation of carbon-fluorine (C-F) bonds for cross-coupling reactions is a significant challenge in organic synthesis due to the high C-F bond energy. rsc.org While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Hiyama are well-established for aryl chlorides, bromides, and iodides, their application to aryl fluorides is less common and typically requires specific conditions. thieme-connect.com

Successful palladium-catalyzed cross-coupling of aryl fluorides has been achieved, but it often necessitates the presence of electron-deficient aromatic rings. rsc.orgdntb.gov.uarsc.org For example, aryl fluorides bearing a nitro group ortho to the fluorine can undergo Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. rsc.org The electron-withdrawing group activates the C-F bond toward oxidative addition to the palladium(0) catalyst. rsc.org For this compound, the absence of such strong electron-withdrawing groups on the fluorophenyl ring makes direct palladium-catalyzed cross-coupling at the fluorine position synthetically difficult under standard conditions.

Cyclization Reactions and Heterocycle Formation

The presence of both an amino group and a carboxylic acid group on the same aromatic ring makes this compound a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. Anthranilic acid (2-aminobenzoic acid) and its derivatives are well-known precursors for a wide range of heterocycles, including quinazolinones, benzodiazepines, and benzoxazinones. nih.govcore.ac.uk

By analogy, this compound could undergo similar transformations. For example, reaction with an acid anhydride or acid chloride could lead to an N-acylated intermediate, which could then cyclize upon dehydration to form a benzoxazinone (B8607429) derivative. nih.govnih.govresearchgate.net The synthesis of 1H-benzo[d] dntb.gov.uanih.govoxazine-2,4-diones from 2-aminobenzoic acids often involves initial N-protection (e.g., with Cbz or Fmoc groups) followed by cyclization with thionyl chloride. nih.gov Reaction with isocyanates or isothiocyanates could provide precursors for quinazoline-diones or -thiones. Furthermore, condensation reactions involving the amino group and a suitable bifunctional reagent, followed by cyclization involving the carboxylic acid, can open pathways to a diverse array of fused heterocyclic structures. nih.govnih.gov

Table 3: Potential Heterocyclic Products from Cyclization Reactions

| Reactant(s) | Intermediate | Heterocyclic Product |

|---|---|---|

| Acetic Anhydride | N-acetyl derivative | 2-Methyl-benzoxazin-4-one derivative |

| Phosgene/Triphosgene | Isatoic anhydride derivative | Isatoic anhydride derivative |

| Benzyl Chloroformate, then SOCl₂ | N-Cbz derivative | Benzoxazine-2,4-dione derivative |

Synthesis of Nitrogen-Containing Heterocycles

The bifunctional nature of 3-aminobenzoic acid derivatives, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, makes them versatile precursors for the synthesis of various nitrogen-containing heterocycles. These reactions typically involve condensation with a reagent that can react with both functional groups to form a new ring system.

One common pathway is the synthesis of fused pyrimidine (B1678525) systems, such as quinazolinones. For instance, 3-aminoquinazolinones can be prepared from aminobenzoic acids through a multi-step process. This often begins with the condensation of an aminobenzoic acid with another molecule to form an intermediate amide, which is then cyclized with a source of nitrogen, like hydrazine (B178648) hydrate. While specific examples for this compound are not available, the general transformation of aminobenzoic acids into fused nitrogen heterocycles is a widely applied strategy in medicinal chemistry. mdpi.commdpi.com

Another general approach involves multicomponent reactions where an aminoazole, an aldehyde, and a CH-acidic component react to form fused heterocyclic systems. Although this applies to aminoazoles rather than aminobenzoic acids directly, it highlights the broad utility of amino groups in building complex nitrogen-containing scaffolds.

Table 1: Representative Reactions for Synthesis of Nitrogen-Containing Heterocycles from Aminobenzoic Acid Precursors This table presents generalized data and does not represent specific findings for this compound.

| Precursor Class | Reagents | Product Class | Reference |

| Aminobenzoic Acids | 1. Sulfonyl chlorides, 2. Methyl anthranilate, 3. Hydrazine hydrate | 3-Aminoquinazolinones | General synthetic principle |

| 4-Aminobenzoic Acid | Isophthaloyl dichloride | 4,4'-(isophthaloylbis(azanediyl))dibenzoic acid | researchgate.net |

Formation of Oxygen- and Sulfur-Containing Heterocycles

The amino and carboxylic acid groups of this compound can also serve as handles for the construction of oxygen- and sulfur-containing heterocycles.

Oxygen-Containing Heterocycles: The synthesis of oxazoles and their fused analogues (benzoxazoles) often starts from precursors containing vicinal amino and hydroxyl groups. However, aminobenzoic acids can be precursors to related structures like benzoxazinones. For example, the reaction of an aminobenzoic acid with an acid anhydride or acid chloride can lead to an N-acylated intermediate, which can subsequently undergo intramolecular cyclization via dehydration to form a benzoxazinone ring. General methods for synthesizing oxazoles often involve the reaction of carboxylic acids with isocyanoacetates, a transformation that could potentially be applied to derivatives of the title compound. nih.govorganic-chemistry.orgwikipedia.org

Sulfur-Containing Heterocycles: The synthesis of thiazoles, a prominent class of sulfur-containing heterocycles, can be achieved through various methods. The Hantzsch thiazole (B1198619) synthesis, for instance, involves the reaction of a thioamide with an α-haloketone. A compound like this compound could be converted to a corresponding thioamide derivative, which would then be a suitable precursor for this cyclization. nih.govorganic-chemistry.org Alternatively, the synthesis of 2-aminobenzothiazoles can be accomplished by reacting aminobenzoic acid esters with potassium thiocyanate (B1210189) and bromine in acetic acid, a method that establishes the thiazole ring fused to the benzene (B151609) core. nih.govacs.orgijcmas.com

Table 2: General Methodologies for Oxygen- and Sulfur-Containing Heterocycle Synthesis This table presents generalized data and does not represent specific findings for this compound.

| Heterocycle Class | General Precursors | Key Reagents | Reaction Type | Reference |

| Oxazoles | Carboxylic Acids | Isocyanoacetates, Triflylpyridinium reagent | Condensation/Cyclization | nih.gov |

| Benzoxazinones | Aminobenzoic Acids | Acid Anhydrides/Chlorides | Acylation/Intramolecular Cyclization | General synthetic principle |

| Thiazoles | Thioamides, α-haloketones | N/A | Hantzsch Synthesis | nih.gov |

| Benzothiazoles | Aminobenzoates | KSCN, Bromine, Acetic Acid | Cyclization | nih.govacs.org |

Stereoselective Transformations and Chiral Derivatization

The molecule this compound is achiral and therefore does not undergo stereoselective transformations on its own. However, its functional groups—the primary amine and the carboxylic acid—are suitable sites for reaction with chiral derivatizing agents (CDAs). This process, known as chiral derivatization or indirect chiral analysis, is a powerful technique used to separate and analyze enantiomers of other chiral molecules or to introduce a chiral center into an achiral molecule for specific applications.

The primary amino group can react with various CDAs. For example, reaction with (+) or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) would yield diastereomeric carbamates. Similarly, Edman-type reagents like (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) react with primary amines to form fluorescent diastereomeric thiourea (B124793) derivatives. nih.gov These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC. nih.gov

The carboxylic acid group can also be a site for derivatization. It can be coupled with a chiral amine, such as (S)-anabasine, using condensation agents to form diastereomeric amides. nih.gov This approach is particularly useful for improving detectability in mass spectrometry. nih.gov

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amino and Carboxylic Acid Groups This table presents generalized data and does not represent specific findings for this compound.

| Functional Group Targeted | Chiral Derivatizing Agent (CDA) | Resulting Derivative | Analytical Utility | Reference |

| Amino Group | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric Carbamates | HPLC-UV/Fluorescence | nih.gov |

| Amino Group | (R/S)-DBD-PyNCS | Diastereomeric Thioureas | HPLC-Fluorescence | nih.gov |

| Carboxylic Acid Group | (S)-Anabasine | Diastereomeric Amides | LC-MS | nih.gov |

| Carboxylic Acid Group | (S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) | Diastereomeric Amides | LC-MS | nih.gov |

Coordination Chemistry and Metal Complexes of 3 Amino 5 3 Fluorophenyl Benzoic Acid

Structural Characterization of Coordination Compounds

Further investigation into the coordination chemistry of this specific ligand is required within the scientific community before a comprehensive and accurate article on this topic can be produced.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry and metal complexes of the compound 3-Amino-5-(3-fluorophenyl)benzoic acid .

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article following the requested outline. The specific experimental data and theoretical calculations required for the sections below have not been reported for this particular ligand.

Potential Applications of Coordination Complexes in Catalysis

Homogeneous and Heterogeneous Catalysis:There are no reports on the use of metal complexes of this compound in either homogeneous or heterogeneous catalysis.

To fulfill the request, foundational research, including the synthesis and characterization of these specific metal complexes, would need to be conducted and published by the scientific community.

Research Findings on this compound in Chiral Catalysis Remain Undisclosed in Current Scientific Literature

Intensive searches of available scientific databases and scholarly articles have yielded no specific research detailing the coordination chemistry or the application of this compound in chiral catalysis with enantioselective ligands. While the fields of coordination chemistry and asymmetric catalysis are robust areas of study, the specific use of this particular compound as a ligand or precursor for catalysts in enantioselective reactions is not documented in the reviewed literature.

The inquiry into the coordination chemistry and metal complexes of this compound, particularly concerning its role in chiral catalysis, is a highly specialized area of research. The development of new ligands for enantioselective catalysis is a continuous effort in synthetic chemistry, aimed at creating more efficient and selective catalysts for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals, agrochemicals, and fine chemicals.

Typically, ligands designed for chiral catalysis possess specific structural features that enable them to create a chiral environment around a metal center. These features often include elements of chirality within the ligand itself, such as chiral centers or axial chirality, which are then transferred to the catalytic process, favoring the formation of one enantiomer of the product over the other. Amino acids and their derivatives are frequently explored as potential chiral ligands due to their natural chirality and the presence of multiple coordination sites (the amino and carboxyl groups).

However, for this compound, there is no available data to construct a detailed analysis as per the requested outline. The scientific community has not published findings on the synthesis of its metal complexes for chiral applications, nor are there any reports on its performance in enantioselective transformations. Therefore, a data table of its catalytic performance or a detailed discussion of its role in chiral catalysis cannot be provided at this time.

Further research would be necessary to explore the potential of this compound in this field. Such research would involve the synthesis of the compound, its coordination to various metal centers, the characterization of the resulting metal complexes, and finally, the evaluation of these complexes as catalysts in a range of enantioselective reactions. Until such studies are conducted and published, the role of this compound in chiral catalysis remains an open area for investigation.

Supramolecular Chemistry and Crystal Engineering of 3 Amino 5 3 Fluorophenyl Benzoic Acid

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of various intermolecular forces. For 3-Amino-5-(3-fluorophenyl)benzoic acid, the combination of hydrogen bond donors and acceptors, along with aromatic rings, provides a platform for multiple types of interactions that would govern its crystal packing.

Hydrogen Bonding Networks Involving Amino and Carboxyl Groups

The amino (-NH₂) and carboxyl (-COOH) groups are primary sites for strong hydrogen bonding. The carboxyl group can act as both a hydrogen bond donor (from the hydroxyl part) and an acceptor (at the carbonyl oxygen). Similarly, the amino group provides two donor sites. This functionality allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.

Halogen Bonding and Aromatic Interactions

The fluorine atom on the phenyl ring introduces the possibility of halogen bonding. Although fluorine is the least polarizable halogen and thus the weakest halogen bond donor, it can still participate in weak C-F···X interactions, where X could be an electronegative atom like oxygen or nitrogen from a neighboring molecule. These interactions, while weaker than conventional hydrogen bonds, can play a crucial role in directing the final crystal packing arrangement.

π-π Stacking and Hydrophobic Interactions

The two aromatic rings in the molecule—the benzoic acid ring and the fluorophenyl ring—are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π systems of the rings. The geometry of this stacking can be either face-to-face or offset, and it contributes significantly to the stabilization of the crystal structure. Additionally, the hydrophobic nature of the phenyl rings can lead to hydrophobic interactions, further influencing the molecular assembly in the solid state.

Cocrystal and Salt Formation with Co-formers

The ability to form cocrystals or salts with other molecules, known as co-formers, is a cornerstone of crystal engineering. This strategy is often employed to modify the physicochemical properties of a target molecule without altering its covalent structure.

Design Principles for Supramolecular Synthons

The design of cocrystals of this compound would be guided by the principles of supramolecular synthons. The carboxylic acid group is a reliable synthon-forming functional group, often forming a robust heterosynthon with complementary functional groups on a co-former, such as a pyridine (B92270) nitrogen or an amide. The amino group can also form predictable hydrogen bonds with acidic co-formers. The selection of a co-former would be based on its ability to form strong and reliable intermolecular interactions with either the carboxyl or amino groups of the target molecule.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 3 Fluorophenyl Benzoic Acid

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the molecule's flexibility are fundamental to its properties and interactions.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. gelisim.edu.tr For 3-Amino-5-(3-fluorophenyl)benzoic acid, this process would involve calculating the electronic structure and forces on each atom and adjusting their positions until the net forces are negligible and the total energy is minimized.

The molecule possesses several rotatable single bonds, primarily:

The bond connecting the two phenyl rings.

The bond between the benzoic acid ring and the carboxyl group.

The bond between the benzoic acid ring and the amino group.

Rotation around these bonds gives rise to different conformers (spatial arrangements of the molecule). A conformational analysis would systematically explore the potential energy surface by rotating these bonds to identify all stable conformers and the energy barriers between them. indexcopernicus.com The results would reveal the molecule's preferred shape(s) in the gas phase. The most stable conformer would likely feature a non-planar arrangement between the two aromatic rings to minimize steric hindrance.

Table 1: Illustrative Data from a Hypothetical Conformational Analysis

| Conformer | Dihedral Angle (Ring-Ring) | Relative Energy (kJ/mol) | Planarity |

|---|---|---|---|

| Conf_1 | 45.2° | 0.00 (Most Stable) | Non-planar |

| Conf_2 | 135.8° | 5.12 | Non-planar |

| Conf_3 | 0.0° | 15.78 (Transition State) | Planar |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Aminobenzoic acids can exist in different tautomeric forms, primarily a neutral form and a zwitterionic form, where the proton from the carboxylic acid group migrates to the amino group. researchgate.net

Neutral Form: The molecule exists with distinct amino (-NH₂) and carboxylic acid (-COOH) groups.

Zwitterionic Form: The molecule contains an ammonium (B1175870) (-NH₃⁺) and a carboxylate (-COO⁻) group.

Computational studies would calculate the relative energies of these two forms. In the gas phase, the neutral form is typically more stable. However, in polar solvents like water, the zwitterionic form can be stabilized through interactions with solvent molecules. researchgate.net Theoretical calculations can model these solvent effects, often using a Polarizable Continuum Model (PCM), to predict which tautomer is dominant in solution. researchgate.net For 3-aminobenzoic acid, the zwitterionic form is known to be the constituent of polymorphs that crystallize from aqueous solutions. researchgate.net

Electronic Properties and Reactivity Prediction

The distribution of electrons within the molecule governs its reactivity, polarity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the innermost orbital without electrons. It is associated with the molecule's ability to accept electrons (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich aromatic ring system, while the LUMO would likely be distributed over the carboxylic acid group and the fluorophenyl ring. colab.wsresearchgate.net

Table 2: Illustrative Data from a Hypothetical FMO Analysis (DFT/B3LYP)

| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | -6.21 | Electron-donating ability |

| E_LUMO | -1.85 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.36 | Chemical reactivity/stability |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are attractive to nucleophiles. These are often located around hydrogen atoms, particularly the acidic proton of the carboxyl group.

Green/Yellow Regions: Indicate neutral or weakly polarized areas.

For this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of the carboxyl group and a lesser negative potential around the nitrogen of the amino group. A strong positive potential (blue) would be expected on the hydrogen atom of the carboxyl group's hydroxyl. nih.gov This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net

The pKa value is a quantitative measure of a compound's acidity in a solution. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. researchgate.net

This compound has two ionizable groups:

Carboxylic Acid (-COOH): This group is acidic and will donate a proton. Its pKa is expected to be similar to that of benzoic acid (pKa ≈ 4.2), but modified by the electronic effects of the amino and fluorophenyl substituents. soka.ac.jp The electron-withdrawing nature of the fluorophenyl group would slightly increase acidity (lower pKa), while the electron-donating amino group would decrease acidity (higher pKa).

Amino Group (-NH₂): This group is basic and can accept a proton to form an ammonium ion (-NH₃⁺). The pKa of its conjugate acid is a measure of its basicity. For 3-aminobenzoic acid, the pKa of the amino group is approximately 4.79. wikipedia.org

Theoretical calculations would involve optimizing the geometry of both the protonated and deprotonated forms of the molecule, calculating their free energies in solution (using a model like PCM), and using a thermodynamic cycle to determine the pKa. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the formation and transformation of this compound is crucial for optimizing its synthesis and predicting its chemical behavior. Computational methods allow for the detailed exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states.

The synthesis of substituted biaryl compounds like this compound often involves cross-coupling reactions. Computational modeling can be used to investigate the mechanisms of these synthetic routes. For instance, a plausible synthesis could involve a Suzuki coupling reaction. Theoretical studies would model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

DFT calculations are employed to determine the geometries of reactants, intermediates, products, and transition states along the reaction coordinate. By mapping the potential energy surface, the most energetically favorable pathway can be identified. For example, in studying reaction mechanisms, researchers can analyze the bonding evolution theory (BET) to elucidate the precise sequence of bond formation and cleavage during a reaction. mdpi.com This level of detail helps in understanding the role of catalysts, solvents, and substituent effects on the reaction outcome.

A critical aspect of modeling reaction mechanisms is the calculation of activation energy barriers, which govern the kinetics of a chemical reaction. nih.gov By locating the transition state structure on the potential energy surface, the energy difference between the transition state and the reactants (the activation energy) can be calculated.

Theoretical-kinetic analysis using methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can predict pressure- and temperature-dependent rate constants. nih.gov These calculations provide quantitative predictions of how fast a reaction will proceed under specific conditions. For a multi-step synthesis, identifying the rate-determining step—the one with the highest energy barrier—is essential for optimizing reaction conditions to improve yield and efficiency.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data for the calculated energy barriers of a key step in a potential synthetic pathway for this compound, as would be determined by DFT calculations.

| Reaction Step | Computational Method | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-311++G(d,p) | 0.0 |

| Transition State (TS1) | B3LYP/6-311++G(d,p) | +15.5 |

| Intermediate | B3LYP/6-311++G(d,p) | -5.2 |

| Transition State (TS2) | B3LYP/6-311++G(d,p) | +12.8 |

| Products | B3LYP/6-311++G(d,p) | -20.7 |

Spectroscopic Property Prediction

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra. These theoretical predictions can aid in the structural confirmation of synthesized molecules and provide a deeper understanding of their electronic structure.

DFT calculations are widely used to predict the vibrational (IR) and NMR spectra of molecules. researchgate.net For this compound, theoretical calculations would begin with the optimization of its ground state geometry.

Infrared (IR) Spectroscopy: Following geometry optimization, frequency calculations are performed. These calculations yield the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. dergipark.org.tr Assignments of specific vibrational modes (e.g., C=O stretch of the carboxylic acid, N-H stretch of the amine, C-F stretch) can be made with confidence. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. dergipark.org.tr Theoretical ¹H and ¹³C NMR chemical shifts are calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule, which is invaluable for interpreting experimental NMR data and confirming the molecular structure. researchgate.netdergipark.org.tr

Table 2: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Aminobenzoic Acid Derivative This table illustrates the typical agreement between theoretically predicted and experimentally measured NMR chemical shifts, as would be expected for this compound. Data is based on methodologies applied to similar compounds. researchgate.net

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

| C (Carboxyl) | 168.3 | 170.1 |

| C-NH₂ | 149.2 | 150.5 |

| C-H | 129.3 | 130.2 |

| C-H | 118.4 | 119.5 |

| C-H | 117.1 | 118.0 |

| C (ipso) | 131.7 | 132.4 |

UV-Visible Absorption and Emission Properties

The electronic properties of this compound, such as its UV-Visible absorption and fluorescence, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental. The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides a first approximation of the electronic transition energy. ijopaar.com TD-DFT calculations yield more accurate predictions of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. researchgate.net

Furthermore, computational studies can model the effect of different solvents on the absorption and emission spectra, a phenomenon known as solvatochromism. By calculating properties in the excited state, it is possible to predict fluorescence wavelengths and understand processes such as intramolecular charge transfer (ICT), which can be significant in molecules containing both electron-donating (amino) and electron-withdrawing (fluorophenyl, carboxyl) groups.

Molecular Dynamics Simulations

While quantum mechanical methods describe the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the investigation of conformational changes, intermolecular interactions, and behavior in solution. rsc.org

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: Identify the most stable conformations of the molecule in different environments (e.g., vacuum, water, organic solvents) by simulating its rotational freedom, particularly around the bond connecting the two phenyl rings.

Study Solvation: Analyze the interactions between the solute molecule and solvent molecules. This includes examining the structure of the solvation shell and the formation of hydrogen bonds between the amino and carboxyl groups and protic solvents.

Investigate Self-Assembly: At higher concentrations, MD simulations can predict whether molecules of this compound tend to aggregate and can characterize the structure of these aggregates. rsc.org This is particularly relevant for aromatic amino acids, which are known to self-assemble into ordered structures. rsc.org

MD simulations provide a bridge between the static picture of a single molecule and the macroscopic properties of the bulk material, offering insights into how molecular structure dictates behavior in a condensed phase.

Conformational Dynamics in Solution

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. The molecule's structure, characterized by two phenyl rings linked by a single bond, allows for rotation around this bond, leading to different spatial arrangements or conformations. The presence of substituents—an amino group, a carboxylic acid group, and a fluorine atom—further influences the conformational landscape.

Computational studies on structurally related fluorinated biphenyl (B1667301) carboxylic acids, such as the anti-inflammatory drug diflunisal, have revealed the existence of distinct conformers. nih.gov These studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in weakly ordering media, have identified "cis" and "trans" type conformers. This classification is based on the relative orientation of the fluorine atom and the carboxylic acid group with respect to the inter-ring carbon-carbon bond. nih.gov In the "trans" conformer, the fluorine and carboxylic acid groups are on opposite sides, which is generally found to be the more stable arrangement. nih.gov Conversely, in the "cis" conformer, these groups are on the same side, representing a less stable state. nih.gov

Molecular dynamics (MD) simulations provide a powerful method to explore the conformational dynamics of the molecule in a solution environment over time. rsc.org By simulating the motion of the molecule and the surrounding solvent molecules, MD can reveal the preferred conformations in different solvents and the transitions between them. Such simulations on analogous aromatic amino acids have shown that these molecules can adopt a mixture of conformers in solution, with the population of each state being influenced by both intramolecular forces and interactions with the solvent. nih.gov

A hypothetical conformational analysis of this compound would likely reveal a non-planar arrangement of the phenyl rings as the most stable conformation to minimize steric hindrance between the ortho-hydrogens. The precise dihedral angle would be influenced by the electronic effects of the substituents and their interactions with the solvent.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | High | Planar (Steric Clash) |

| 45 | Low | Twisted |

| 90 | Intermediate | Perpendicular |

| 135 | Low | Twisted |

| 180 | High | Planar (Steric Clash) |

This table is illustrative and based on general principles of biphenyl conformation. Actual values would require specific computational calculations.

Interaction with Solvents and Other Molecules

The interaction of this compound with its molecular environment is crucial for its solubility, reactivity, and biological activity. These interactions are primarily governed by non-covalent forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

The amino (-NH2) and carboxylic acid (-COOH) groups are capable of acting as both hydrogen bond donors and acceptors. In protic solvents like water or methanol, these groups will form strong hydrogen bonds with the solvent molecules. The fluorine atom, being highly electronegative, can also participate in weaker hydrogen bonds and other electrostatic interactions. nih.gov

Computational methods such as Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) have been used to investigate intermolecular hydrogen bonds in benzoic acid derivatives. mdpi.com These studies provide detailed insights into the dynamics of these bonds, including proton transfer phenomena. mdpi.com

The interaction with other molecules, such as biological macromolecules, is the basis for the compound's potential pharmacological activity. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein or other receptor. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. For instance, the amino group might interact with an acidic residue in a binding pocket, while the fluorophenyl group could engage in hydrophobic interactions.

Table 2: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Partner |

| Carboxylic Acid | Hydrogen Bond Donor/Acceptor | Polar solvents, Amino acid residues (e.g., Arginine, Lysine) |

| Amino Group | Hydrogen Bond Donor/Acceptor | Polar solvents, Amino acid residues (e.g., Aspartate, Glutamate) |

| Fluorophenyl Group | Hydrophobic Interactions, π-π Stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) |

| Fluorine Atom | Weak Hydrogen Bonds, Dipole-Dipole Interactions | Polar groups |

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For instance, QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents have shown that inhibitory activity is often correlated with properties such as hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as hydroxyl groups, was also found to be conducive to activity, while the presence of heteroatoms in certain positions could be detrimental. nih.gov

In the context of this compound, a QSAR study on a series of analogs with varying substituents on the phenyl rings could elucidate the role of the amino, fluoro, and carboxylic acid groups in a particular biological activity. Key molecular descriptors that would likely be important include:

Electronic Descriptors: Hammett constants, partial atomic charges, and dipole moment, which would reflect the influence of the electron-withdrawing fluorine atom and the electron-donating amino group.

Steric Descriptors: Molar refractivity, van der Waals volume, and steric parameters (e.g., Taft's Es), which would describe the size and shape of the molecule and its substituents.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD), which would quantify the molecule's lipophilicity and its ability to cross cell membranes.

A typical QSAR model can be represented by a linear equation of the form:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptor n)

Where the coefficients (c1, c2, etc.) are determined by statistical regression analysis.

Table 3: Common Molecular Descriptors in QSAR Studies of Benzoic Acid Analogs

| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents | Receptor binding affinity, metabolic stability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Fit within a binding pocket |

| Hydrophobic | LogP | Lipophilicity | Membrane permeability, protein binding |

| Topological | Kier & Hall Indices (κ) | Molecular shape and branching | Specificity of interaction |

By synthesizing and testing a series of analogs of this compound and applying QSAR modeling, researchers could develop a predictive model to guide the optimization of its biological activity.

Potential Applications in Materials Science

Role as Molecular Building Blocks for Advanced Materials

The bifunctional nature of 3-Amino-5-(3-fluorophenyl)benzoic acid, possessing both an amine (-NH₂) and a carboxylic acid (-COOH) group, allows it to act as a versatile monomer or ligand for the synthesis of complex macromolecular structures.

Aminobenzoic acids are well-established monomers for the synthesis of aromatic polyamides (aramids), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The direct polycondensation of aminobenzoic acid monomers leads to the formation of strong, rigid polymer chains. zenodo.org The incorporation of a fluorophenyl substituent, as in this compound, is anticipated to impart several desirable properties to the resulting polymers:

Enhanced Solubility: The fluorine-containing group can disrupt chain packing and increase polymer solubility in organic solvents, facilitating processing.

Modified Dielectric Properties: Fluorination typically lowers the dielectric constant of polymers, making them suitable for applications in microelectronics.

Low Moisture Absorption: The hydrophobic nature of the fluorophenyl group can reduce water uptake, which is beneficial for maintaining mechanical and electrical properties in humid environments.

The compound can also be used as a comonomer to functionalize other polymers. For instance, copolymers of aniline (B41778) and m-aminobenzoic acid have been synthesized to create functional conductive polymers for sensor applications. scientific.net By analogy, incorporating this compound could produce fluorinated polyanilines with unique sensing capabilities.

| Property | Anticipated Effect of this compound | Rationale | Potential Application |

|---|---|---|---|

| Thermal Stability | Increase | High C-F bond energy and aromatic structure. | Aerospace components, high-temperature films |

| Solubility | Increase | Disruption of polymer chain packing. | Solution-processable films and coatings |

| Dielectric Constant | Decrease | High electronegativity and low polarizability of fluorine. | Microelectronics, high-frequency circuit boards |

| Moisture Resistance | Increase | Hydrophobic nature of the fluorophenyl group. | Protective coatings, electronic packaging |

The rigid structure and divergent functional groups of this compound make it an excellent candidate as a linker or ligand for the construction of dendrimers and metal-organic frameworks (MOFs).

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules. The synthesis of dendrimers often involves the step-wise addition of branching units to a central core. nih.gov Aminobenzoic acids can be used to build dendritic wedges. Functionalizing the surface of existing dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, with fluorinated benzoic acids has been shown to create new vectors with controlled properties. core.ac.uk Using this compound could allow for the synthesis of novel fluorinated dendrimers where the fluorine atoms provide a unique spectroscopic tag (¹⁹F NMR) and modify the molecule's self-assembly and encapsulation properties. orientjchem.orgresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the MOF's pore size, structure, and functionality. globethesis.com Aminobenzoic acids and their derivatives are widely used as ligands in MOF synthesis. mdpi.comekb.eg For example, 2-amino-1,4-benzenedicarboxylic acid is a common linker used to create functional MOFs that can undergo post-synthetic modification at the amino group. ekb.eg

The use of fluorinated linkers in MOF chemistry is also a growing field, as fluorine atoms can tune the sorption properties and chemical stability of the framework. rsc.orgrsc.org Therefore, this compound combines three key features for an advanced MOF ligand:

A carboxylate group to coordinate with metal centers.

An amine group that can act as an additional coordination site or be used for post-synthetic modification.

A fluorinated ring to control the framework's hydrophobicity and electronic properties.

| Ligand | Functional Groups | Key Feature | Resulting MOF Property |

|---|---|---|---|

| Terephthalic Acid | 2x -COOH | Symmetric, rigid dicarboxylate | High porosity, thermal stability |

| 2-Aminoterephthalic Acid | 2x -COOH, 1x -NH₂ | Amenable to post-synthetic modification | Catalytic activity, sensor capabilities |

| 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) | 2x -COOH, -C(CF₃)₂- | Fluorinated, flexible linker | Hydrophobicity, specific gas sorption rsc.org |

| This compound (Potential) | 1x -COOH, 1x -NH₂, 1x F-Ph | Multifunctional, fluorinated | Tunable porosity, hydrophobicity, catalytic sites |

Optoelectronic Applications

The aromatic and electronically active nature of this compound suggests its potential use as an intermediate or building block for materials in optoelectronic devices.

The performance of OLEDs relies heavily on the properties of the organic materials used in the emissive and charge-transporting layers. noctiluca.eu Host materials in the emissive layer are critical for efficiently transferring energy to the light-emitting dopants. ossila.com These materials often consist of molecules with good chemical and thermal stability, such as carbazole (B46965) and phosphine (B1218219) oxide derivatives. noctiluca.eu

The introduction of fluorine into emitter or host molecules is a common strategy to tune their electronic properties, emission color, and device efficiency. rsc.org Aromatic amines are frequently used as building blocks for hole-transport materials. The structure of this compound, containing both a fluorinated aromatic system and an amine, makes it a valuable precursor for synthesizing more complex molecules for OLED applications. It could be incorporated into larger molecular structures designed to function as:

Host Materials: By providing a high triplet energy backbone and good thermal stability.

Thermally Activated Delayed Fluorescence (TADF) Emitters: Where the fluorine substitution can help modulate the energy levels between singlet and triplet states. rsc.org

Hole-Transport Layer (HTL) Materials: Leveraging the electron-donating nature of the aromatic amine moiety.

Molecules that exhibit fluorescence are essential tools in biological imaging and chemical sensing. The fluorescence properties of a compound are dictated by its electronic structure. Aminobenzoic acid derivatives, such as ortho-aminobenzoic acid (anthranilic acid), are known fluorophores used in creating fluorescent peptides. nih.gov The fluorescence can be sensitive to the local environment, making them useful as probes.

The compound this compound contains a conjugated aromatic system that is a prerequisite for fluorescence. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorophenyl groups could lead to interesting photophysical properties, such as environment-sensitive fluorescence (solvatochromism). Similar structures, like aminobenzocoumarins, have been developed as pH-responsive fluorescent probes. researchgate.net By modifying the amine or carboxylic acid groups, this compound could serve as a scaffold for a new class of fluorescent dyes or sensors tailored for specific analytes or environments.

Development of Functional Surfaces and Coatings

The ability to precisely control the chemical and physical properties of surfaces is crucial in fields ranging from biocompatible materials to microelectronics. Self-assembled monolayers (SAMs) are a key technology for achieving this control, where organic molecules spontaneously form an ordered single layer on a substrate. scientific.net

This compound is well-suited for surface functionalization for several reasons:

Anchoring Groups: Both the carboxylic acid and the amino group can serve as anchors to bind the molecule to various surfaces. Carboxylic acids readily bind to metal oxide surfaces (e.g., alumina, titania), while amines can react with surfaces functionalized with epoxy or aldehyde groups. acs.org

Surface Property Modification: The exposed fluorophenyl group would dominate the properties of the functionalized surface. Fluorinated surfaces are known for their low surface energy, leading to both hydrophobicity (water-repellency) and oleophobicity (oil-repellency). uh.edudigitellinc.com This makes them ideal for creating anti-fouling, anti-stick, or low-friction coatings.

Controlled Assembly: Research has shown that fluorination can significantly alter the self-assembly behavior of carboxylic acids on surfaces, in some cases favoring the formation of bimolecular networks over homomolecular ones. rsc.orgrsc.org This offers a route to create complex, multicomponent surface architectures.